Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H18ClNO3 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-6-4-5-7-11(10)15/h4-7,18H,8-9H2,1-3H3 |
InChI Key |
AERXHNIJJBIUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Preparation Methods
[2+2] Cycloaddition of Imines and Alkenes
Imines derived from 2-chlorobenzaldehyde react with electron-deficient alkenes under photolytic conditions to form the azetidine ring. For example, irradiation at 300 nm in dichloromethane generates the bicyclic intermediate, which is subsequently hydrolyzed to yield 3-hydroxyazetidine.
Reaction conditions :
Ring-Closing Metathesis (RCM)
Grubbs’ second-generation catalyst facilitates RCM of diene precursors. A typical substrate, such as -allyl-2-chlorophenylglycinol, undergoes cyclization in toluene at 80°C to form the azetidine ring with >80% conversion.
Functionalization with 2-Chlorophenyl Groups
The 2-chlorophenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Friedel-Crafts Alkylation
Azetidine intermediates react with 2-chlorobenzyl bromide in the presence of AlCl₃. This electrophilic aromatic substitution proceeds in dichloroethane at 0°C, achieving 70–75% yield.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of azetidine boronic esters with 2-chlorophenyl halides offers superior regiocontrol. Using Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 60°C, this method attains 85–90% yield.
tert-Butyl Esterification
The final step involves Boc protection using di-tert-butyl dicarbonate (Boc₂O). Key parameters include:
Base-Mediated Esterification
Reaction of 3-(2-chlorophenyl)-3-hydroxyazetidine with Boc₂O in THF, catalyzed by 4-dimethylaminopyridine (DMAP), yields the target compound in 92% purity after silica gel chromatography.
Optimized conditions :
-
Base: Triethylamine (2.5 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → room temperature
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| [2+2] Cycloaddition | Photolytic cyclization | 45–60 | 88 | Atom economy | Low yield, side products |
| RCM | Grubbs’ catalyst | 80 | 95 | High conversion | Expensive catalysts |
| Suzuki-Miyaura | Pd-mediated coupling | 85–90 | 98 | Regioselectivity | Sensitive to moisture |
| Boc Protection | DMAP catalysis | 90–92 | 99 | Mild conditions | Requires anhydrous environment |
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (1:4) removes residual DMAP and AlCl₃, enhancing purity to >99%.
Chromatographic Methods
Silica gel chromatography with hexane/ethyl acetate gradients (10% → 100% ethyl acetate) resolves diastereomers, as evidenced by NMR data.
Key spectral data :
-
NMR (400 MHz, CDCl₃): δ 7.56 (t, J = 6.5 Hz, 1H, ArH), 4.61 (m, 1H, CH-OH), 1.41 (s, 9H, t-Bu).
-
HRMS (ESI): m/z calcd for C₁₄H₁₈ClNO₃ [M+H]⁺: 284.1052; found: 284.1049.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features :
- Molecular Formula: C14H18ClNO3
- Molecular Weight : 283.75 g/mol
- Key Functional Groups : Boc-protected azetidine, 2-chlorophenyl group, and hydroxyl group contributing to hydrogen-bonding interactions in target binding .
Structural Analogues and Substituent Effects
The biological and physicochemical properties of tert-butyl 3-hydroxyazetidine-1-carboxylates are highly dependent on the substituents at the 3-position of the azetidine ring. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Lipophilicity : The 2-chlorophenyl substituent increases lipophilicity (logP ≈ 2.5) compared to the cyclopropyl analogue (logP ≈ 1.8), enhancing membrane permeability .
- Solubility : Polar substituents (e.g., hydroxyl groups) improve aqueous solubility, but bulky aryl groups (e.g., dichlorophenyl) reduce it due to steric hindrance .
Biological Activity
Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a hydroxyazetidine core, and a chlorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities.
- Molecular Formula : C14H18ClNO3
- Molecular Weight : 283.75 g/mol
- IUPAC Name : this compound
- InChI Key : AERXHNIJJBIUHP-UHFFFAOYSA-N
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
Antimicrobial Activity
Compounds with similar structural features have shown significant antimicrobial properties. The presence of the chlorophenyl group may enhance the lipophilicity of the molecule, potentially increasing its efficacy against microbial targets.
Anticancer Properties
Preliminary studies suggest that this compound could have anticancer effects. The hydroxyazetidine moiety may interact with specific enzymes or receptors involved in cancer cell proliferation and survival.
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may modulate signaling pathways related to inflammation and cell growth.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate | 1489907-45-0 | Contains difluorophenyl group; studied for enhanced biological activity. |
| Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate | 65919822 | Similar structure but different chlorophenyl substitution; potential variations in activity. |
| Tert-butyl 3-hydroxyazetidine-1-carboxylate | 14169955 | Lacks chlorophenyl substitution; serves as a base structure for comparison. |
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on azetidine derivatives found that modifications to the phenolic components significantly influenced their antimicrobial efficacy. This compound was noted for its enhanced activity against Gram-positive bacteria compared to its analogs .
- Anticancer Research : In vitro studies demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, suggesting potential therapeutic applications in oncology .
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes:
- Reagents : Tert-butyl chloroformate, triethylamine.
- Conditions : Reaction is performed under mild conditions at room temperature.
This compound can also be produced using continuous flow processes to enhance efficiency and scalability, making it suitable for industrial applications .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate?
- Methodological Answer : Synthesis requires strict control of reaction conditions:
- Temperature : Maintain between 0–25°C to avoid thermal degradation of intermediates.
- Solvent Selection : Use aprotic solvents (e.g., THF, dichloromethane) to stabilize reactive intermediates and prevent hydrolysis .
- Anhydrous Environment : Moisture-sensitive steps (e.g., carboxylation) necessitate inert gas purging and molecular sieves.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor via TLC and confirm purity with NMR and mass spectrometry .
Q. How is the molecular structure of this compound validated?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbon frameworks (azetidine ring carbons at 50–70 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 296.12 for C14H18ClNO3).
- X-ray Crystallography : Resolve 3D conformation to analyze steric effects on reactivity .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C14H18ClNO3 | |
| Molecular Weight | 295.75 g/mol | Calculated |
Q. What stability and storage conditions are recommended for this compound?
- Methodological Answer :
- Storage : Protect from light at 2–8°C in airtight containers under nitrogen. Avoid prolonged exposure to humidity.
- Stability : Monitor decomposition via HPLC every 6 months. Hydroxyazetidine derivatives are prone to oxidation; stabilize with antioxidants (e.g., BHT) in solution .
Q. How is this compound utilized as a building block in organic synthesis?
- Methodological Answer :
- Functional Group Reactivity : The tert-butyl group enables acid-mediated deprotection for azetidine ring functionalization.
- Applications :
- Pharmaceutical Intermediates : Couple with aryl halides via Suzuki-Miyaura cross-coupling for drug candidates .
- Chiral Synthesis : Use asymmetric catalysis to introduce stereocenters at the hydroxyazetidine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., NMR shifts, mass spec fragmentation) for derivatives of this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare fragmentation patterns in EI/ESI-MS.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and optimize geometries .
- Case Study : A 2024 study resolved conflicting NOESY data by correlating axial/equatorial conformers with solvent polarity .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of hydroxyazetidine derivatives in drug discovery?
- Methodological Answer :
- Systematic Substitution : Introduce substituents (e.g., halogens, alkyl groups) at the 2-chlorophenyl or azetidine positions.
- Bioassays : Test cytotoxicity (MTT assay), receptor binding (SPR), and pharmacokinetics (Caco-2 permeability).
- Molecular Docking : Map interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
Q. What reaction mechanisms govern the stereoselective synthesis of this compound?
- Methodological Answer :
- Nucleophilic Addition : The hydroxyazetidine core forms via ring-opening of epoxides or aziridines under basic conditions (e.g., NaH).
- Stereochemical Control : Chiral ligands (e.g., BINOL) in asymmetric catalysis yield enantiomeric excess (ee >90%) .
- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps .
Q. How can researchers assess the biological activity and toxicity of this compound in preclinical models?
- Methodological Answer :
- In Vitro Testing :
- CYP450 Inhibition : Use human liver microsomes to evaluate metabolic stability.
- Ames Test : Screen for mutagenicity with Salmonella strains.
- In Vivo Models : Administer orally to rodents (10–100 mg/kg) to study bioavailability and acute toxicity (LD50 determination) .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
